![molecular formula C18H27NO3 B1326025 Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate CAS No. 951886-01-4](/img/structure/B1326025.png)
Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate
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Description
Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a chemical compound with the molecular formula C18H27NO3 . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate consists of an ethyl ester group, a dimethylamino group, and a phenyl group . The average mass of the molecule is 305.412 Da, and the monoisotopic mass is 305.199097 Da .Scientific Research Applications
Photoreactions and Remote Hydrogen Transfer
Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate has been involved in studies of photoreactions via remote hydrogen transfer. For example, 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a compound with a similar structure, underwent photocyclization through remote hydrogen migration to form 9-membered azalactones. This study highlights the importance of the stability and conformational flexibility of biradical intermediates in photocyclization processes (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Synthesis and Reactions with Various Compounds
This chemical has been pivotal in the synthesis and reaction studies of various organic compounds. For instance, reactions with dimethyl acetylenedicarboxylate have led to the formation of Michael adducts, which further cyclize to pyrrole derivatives (Khetan, Hiriyakkanavar, & George, 1968). Similarly, its reactions with β-N,N-dimethylaminoenones have facilitated the synthesis of β-dimethyl(phenyl)silylacrylic acid and its derivatives, demonstrating its versatility in organic synthesis (Fleming, Marangon, Roni, Russell, & Taliansky Chamudis, 2004).
Antitumor and Cytotoxic Activities
Compounds related to Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate have shown potential in antitumor and cytotoxic activities. Studies on related compounds have indicated significant in vitro and in vivo antitumor activities against various cancer cell lines, highlighting their potential as antitumor agents (Atwell, Baguley, & Denny, 1989).
properties
IUPAC Name |
ethyl 8-[4-(dimethylamino)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-22-18(21)10-8-6-5-7-9-17(20)15-11-13-16(14-12-15)19(2)3/h11-14H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQFTVFFKMQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251842 |
Source
|
Record name | Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate | |
CAS RN |
951886-01-4 |
Source
|
Record name | Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(dimethylamino)-η-oxobenzeneoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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